Benzyl 11-phenylundecanoate
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Overview
Description
Benzyl 11-phenylundecanoate is an organic compound with the molecular formula C24H32O2. It is an ester formed from benzyl alcohol and 11-phenylundecanoic acid. This compound is known for its unique structure, which includes a long aliphatic chain and aromatic rings, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 11-phenylundecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 11-phenylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Benzyl 11-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Benzyl 11-phenylundecanoic acid.
Reduction: Benzyl 11-phenylundecanol.
Substitution: Benzyl 11-bromophenylundecanoate.
Scientific Research Applications
Benzyl 11-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and as a substrate in enzymatic reactions.
Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of fragrances and as a plasticizer in polymer chemistry .
Mechanism of Action
The mechanism of action of benzyl 11-phenylundecanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release benzyl alcohol and 11-phenylundecanoic acid, which can then participate in further biochemical pathways. The lipophilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Benzyl benzoate
- Benzyl cinnamate
- Benzyl salicylate
Comparison: Benzyl 11-phenylundecanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other benzyl esters. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it more versatile in applications related to lipid chemistry and drug delivery .
Properties
CAS No. |
68141-07-1 |
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Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
benzyl 11-phenylundecanoate |
InChI |
InChI=1S/C24H32O2/c25-24(26-21-23-18-12-8-13-19-23)20-14-6-4-2-1-3-5-9-15-22-16-10-7-11-17-22/h7-8,10-13,16-19H,1-6,9,14-15,20-21H2 |
InChI Key |
ISTWNOJYTFQNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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